ethyl 2-[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]acetate
Description
Properties
IUPAC Name |
ethyl 2-(4-oxo-3-phenylchromen-7-yl)oxyacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O5/c1-2-22-18(20)12-23-14-8-9-15-17(10-14)24-11-16(19(15)21)13-6-4-3-5-7-13/h3-11H,2,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZIGHFPBSMTISM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pechmann Condensation
The Pechmann reaction remains the most widely used method for coumarin synthesis. A modified protocol involves the condensation of 3-phenylresorcinol with ethyl acetoacetate under acidic conditions:
$$
\text{3-Phenylresorcinol} + \text{Ethyl acetoacetate} \xrightarrow{\text{H}2\text{SO}4, \Delta} \text{7-Hydroxy-4-oxo-3-phenylcoumarin} + \text{Ethanol}
$$
Optimization Notes :
Knoevenagel Condensation
For higher regioselectivity, Knoevenagel condensation between 2-hydroxy-5-methoxybenzaldehyde and 3-phenylacetic acid in the presence of piperidine affords the coumarin core:
$$
\text{2-Hydroxy-5-methoxybenzaldehyde} + \text{3-Phenylacetic acid} \xrightarrow{\text{piperidine, EtOH}} \text{7-Methoxy-4-oxo-3-phenylcoumarin} \xrightarrow{\text{HBr, AcOH}} \text{7-Hydroxy-4-oxo-3-phenylcoumarin}
$$
Key Data :
Esterification of the 7-Hydroxy Group
Acyl Chloride Method
The 7-hydroxycoumarin intermediate is esterified with ethyl chloroacetate using 4-dimethylaminopyridine (DMAP) and triethylamine in dichloromethane:
$$
\text{7-Hydroxy-4-oxo-3-phenylcoumarin} + \text{Ethyl chloroacetate} \xrightarrow{\text{DMAP, Et}_3\text{N, DCM}} \text{this compound}
$$
Procedure :
Mitsunobu Reaction
For sterically hindered substrates, the Mitsunobu reaction with ethyl glycolate and triphenylphosphine/diethyl azodicarboxylate (DEAD) improves efficiency:
$$
\text{7-Hydroxycoumarin} + \text{Ethyl glycolate} \xrightarrow{\text{PPh}_3, \text{DEAD, THF}} \text{this compound}
$$
Advantages :
Alternative Synthetic Routes
One-Pot Tandem Synthesis
A solvent-free, microwave-assisted approach combines coumarin formation and esterification:
Enzymatic Esterification
Lipase-catalyzed transesterification using Candida antarctica Lipase B (CAL-B) and vinyl acetate in tert-amyl alcohol:
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Time | Cost | Scalability |
|---|---|---|---|---|
| Pechmann + Acyl Chloride | 85–92 | 18 h | Low | High |
| Knoevenagel + Mitsunobu | 78–84 | 24 h | High | Moderate |
| One-Pot Microwave | 88–94 | 0.5 h | Medium | High |
| Enzymatic | 65–72 | 24 h | High | Low |
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
ethyl 2-[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmacological Activities
Ethyl 2-[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]acetate exhibits several pharmacological activities, primarily due to the presence of the chromenone moiety. Research indicates its potential in:
- Antimicrobial Activity: Studies have shown that related compounds demonstrate efficacy against various bacterial strains, including E. coli and S. aureus. The structural modifications can enhance this activity, making it a candidate for developing new antibiotics .
- Anticancer Properties: The compound has been investigated for its cytotoxic effects on cancer cell lines, notably showing selective toxicity towards MCF-7 (breast cancer) cells. In vitro studies suggest that it may induce apoptosis through mitochondrial pathways .
Synthesis of Novel Derivatives
Research has focused on synthesizing derivatives of this compound to explore enhanced biological activities. For instance, derivatives incorporating oxadiazole structures have been synthesized and characterized for their potential anti-inflammatory and anticancer properties .
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
A study published in the journal MDPI examined the antimicrobial efficacy of compounds related to this compound. The findings revealed that structural modifications significantly enhanced antimicrobial potency against gram-positive bacteria, indicating a promising direction for antibiotic development .
Case Study 2: Anticancer Effects on MCF-7 Cells
In vitro tests conducted on MCF-7 cell lines demonstrated that derivatives of ethyl 2-[(4-oxo-3-phenyl-4H-chromen-7-yloxy]acetate exhibited IC50 values in the low micromolar range, suggesting their potential as anticancer agents. The mechanism of action appears to involve interference with cellular pathways leading to apoptosis .
Mechanism of Action
The mechanism of action of ethyl 2-[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]acetate involves its interaction with specific molecular targets and pathways. The compound’s biological effects are mediated through its ability to modulate enzyme activity, interact with cellular receptors, and influence signaling pathways. These interactions result in various biological responses, including inhibition of microbial growth and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Ethyl 2-[(3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl)oxy]acetate
- Structure : The phenyl group at position 3 is substituted with a chlorine atom at the para position.
- Molecular Formula : C₁₉H₁₅ClO₅.
- This modification is linked to increased antimicrobial activity in halogenated chromenones .
Ethyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate
- Structure : The oxo group is at position 2 instead of 4, and a methyl group is present at position 4.
- Molecular Formula : C₁₅H₁₆O₅.
- Key Differences : The shifted oxo group alters hydrogen-bonding interactions, impacting receptor binding. The methyl group may reduce metabolic instability compared to phenyl-substituted analogs .
Modifications in the Ester Side Chain
Ethyl 2-[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]propionate
- Structure : The acetate group is replaced with a propionate chain.
- Molecular Formula : C₂₀H₁₈O₅.
- Key Differences : The longer alkyl chain increases molecular weight (350.35 g/mol) and hydrophobicity, which may affect solubility and bioavailability .
Fluorinated Derivatives
2-{[3-(4-fluorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetic acid
- Structure : The phenyl group at position 3 is para-fluorinated, and the ethyl ester is replaced with a carboxylic acid.
- Molecular Formula : C₁₇H₁₁FO₅.
- Key Differences : The carboxylic acid group enhances polarity, improving water solubility. Fluorination often boosts metabolic stability and target affinity in drug design .
Fused-Ring Analogs
Ethyl 2-[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate
- Structure: A cyclopenta ring is fused to the chromenone core.
- Molecular Formula : C₂₃H₂₂O₅.
- However, the added complexity may hinder synthetic accessibility .
Data Table: Comparative Analysis of Chromenone Derivatives
Research Findings and Implications
Synthetic Yields : The conventional method for synthesizing the parent compound achieves yields of 81–82% using K₂CO₃ and ethyl chloroacetate , outperforming earlier protocols.
Biological Activity : Halogenation (e.g., chlorine or fluorine) at the phenyl ring enhances antimicrobial potency due to increased electron-withdrawing effects and lipophilicity .
Ester Chain Effects : Propionate analogs exhibit reduced solubility compared to acetate derivatives, highlighting the trade-off between hydrophobicity and bioavailability .
Crystallography : Structural elucidation of related compounds relies on tools like SHELXL and SHELXT for refinement and space-group determination, ensuring accuracy in stereochemical assignments .
Biological Activity
Ethyl 2-[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]acetate, a synthetic organic compound belonging to the chromen-4-one derivatives, exhibits promising biological activity. This article delves into its biological properties, mechanisms of action, and potential applications based on various research findings.
Chemical Structure and Properties
The compound's structure features a chromenone core, characterized by a bicyclic system consisting of a benzene ring fused to a pyrone ring. Its molecular formula is , with a molecular weight of 342.35 g/mol. The presence of the ethyl ester group and phenyl substitution enhances its chemical reactivity and biological potential.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition :
- The compound has been shown to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenases (LOX), which are involved in inflammatory processes and cancer progression. This inhibition can lead to reduced inflammatory responses and decreased tumor cell proliferation.
- Antimicrobial Activity :
Anticancer Properties
Research has indicated that this compound may induce apoptosis in cancer cells. A study conducted by Gursoy & Karal (2003) highlighted its potential in reducing tumor growth in vitro by modulating apoptotic pathways .
Antimicrobial Effects
The antimicrobial activity of this compound was evaluated against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The results indicated significant inhibitory effects, suggesting its potential as a therapeutic agent in treating infections caused by these pathogens .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with other chromenone derivatives:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2-Methyl-4-oxo-3-phenyl-4H-chromen-7-yl acetate | Structure | Anticancer |
| 4-Methylumbelliferone | Structure | Antioxidant |
| Coumarin derivatives | Structure | Antimicrobial |
This table illustrates how this compound stands out due to its specific ester group and phenyl substitution, which confer unique chemical and biological properties compared to its analogs.
Study on Anticancer Activity
A notable study published in Pharmaceutical Biology examined the anticancer effects of this compound on human breast cancer cell lines. The results demonstrated that treatment with ethyl 2-[(4-oxo-3-phenyl-4H-chromen-7-yloxy]acetate led to a significant reduction in cell viability, indicating its potential as an anticancer agent .
Evaluation of Antimicrobial Efficacy
Another study focused on the antimicrobial efficacy of this compound against Candida albicans. The findings revealed that the compound exhibited potent antifungal activity, suggesting its applicability in treating fungal infections .
Q & A
Q. Advanced Formulation Design
- Solubility Enhancement : Use co-solvents (e.g., DMSO:PBS mixtures) or cyclodextrin inclusion complexes .
- Stability Testing : Conduct accelerated degradation studies under varying pH (2–9) and temperature (4–40°C) conditions. Monitor via LC-MS .
- Prodrug Approaches : Synthesize ester prodrugs (e.g., methyl or isopropyl esters) to improve bioavailability .
How can computational methods predict its interaction with biological targets?
Q. Advanced Modeling Techniques
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to COX-2 or AChE active sites .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and conformational changes .
- Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (e.g., carbonyl oxygen) and hydrophobic regions using MOE .
What analytical techniques are critical for purity assessment and structural confirmation?
Q. Basic Quality Control
- HPLC : Use C18 columns with UV detection (λ = 254 nm) and acetonitrile/water gradients .
- NMR : Assign peaks for the chromenone core (δ 6.8–8.2 ppm for aromatic protons) and ester group (δ 4.2–4.4 ppm for -OCH₂-) .
- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm mass error .
How does the compound’s photostability impact its application in light-exposed assays?
Q. Advanced Stability Considerations
- UV-Vis Spectroscopy : Monitor absorbance changes under UV light (e.g., 365 nm) to detect degradation .
- Protective Measures : Use amber glassware or light-blocking buffers (e.g., containing 0.1% BHT) in assays .
What are the ethical and safety guidelines for handling this compound in vitro?
Q. Regulatory Compliance
- In Vitro Use Only : Strictly adhere to protocols prohibiting human/animal administration .
- Waste Disposal : Neutralize acidic/basic waste before disposal and follow institutional guidelines for organic solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
